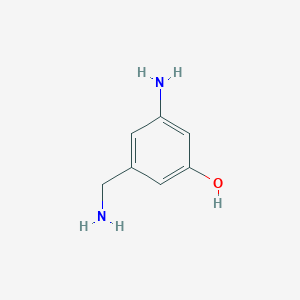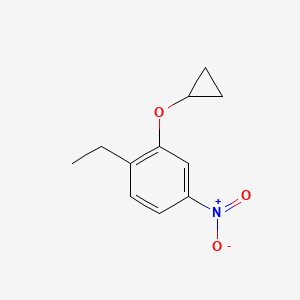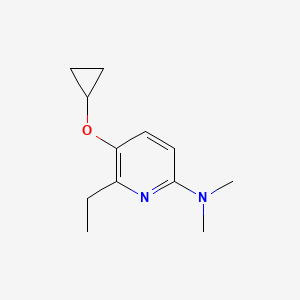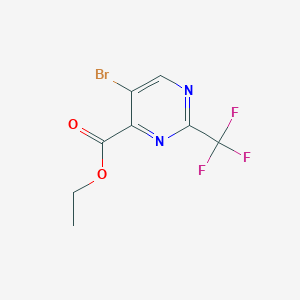
9-Oxo-9,10-dihydroacridine-4,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxo-9,10-dihydroacridine-4,5-dicarboxylic acid is a chemical compound with the molecular formula C15H9NO5 and a molecular weight of 283.24 g/mol . This compound is part of the acridine family, known for its diverse applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9,10-dihydroacridine-4,5-dicarboxylic acid typically involves the reaction of anthranilic acids with methyl 2-iodobenzoates under anhydrous conditions . The reaction proceeds through a series of steps, including cyclization and oxidation, to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
9-Oxo-9,10-dihydroacridine-4,5-dicarboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 9-Oxo-9,10-dihydroacridine-4,5-dicarboxylic acid involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication process and inhibiting bacterial growth . This intercalation is facilitated by the planar structure of the acridine moiety, which allows it to insert between DNA base pairs.
Comparaison Avec Des Composés Similaires
9-Oxo-9,10-dihydroacridine-4-carboxylic acid: This compound shares a similar structure but has only one carboxylic acid group.
Acridine-9(10H)-one: Another related compound, known for its use in synthesizing various derivatives with biological activity.
Uniqueness: 9-Oxo-9,10-dihydroacridine-4,5-dicarboxylic acid is unique due to its dual carboxylic acid groups, which enhance its reactivity and potential for forming diverse derivatives. This structural feature distinguishes it from other acridine compounds and contributes to its wide range of applications.
Propriétés
Formule moléculaire |
C15H9NO5 |
|---|---|
Poids moléculaire |
283.23 g/mol |
Nom IUPAC |
9-oxo-10H-acridine-4,5-dicarboxylic acid |
InChI |
InChI=1S/C15H9NO5/c17-13-7-3-1-5-9(14(18)19)11(7)16-12-8(13)4-2-6-10(12)15(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21) |
Clé InChI |
GCUHUAYHSTYNPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(=O)O)NC3=C(C2=O)C=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


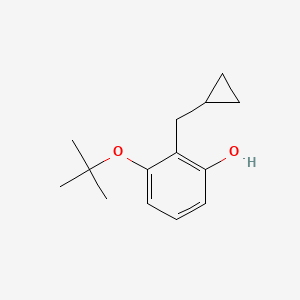
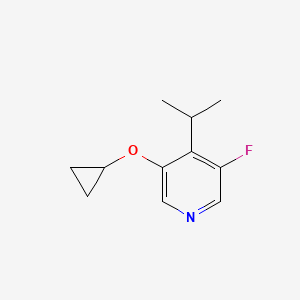
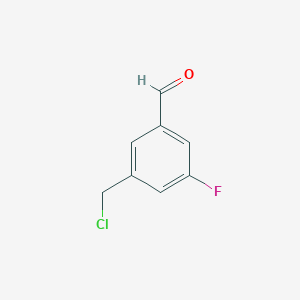
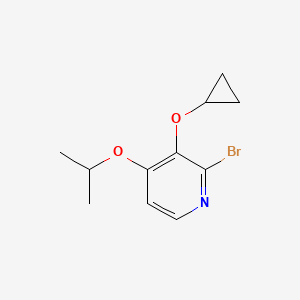
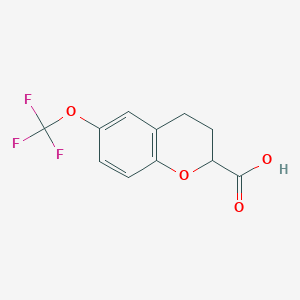
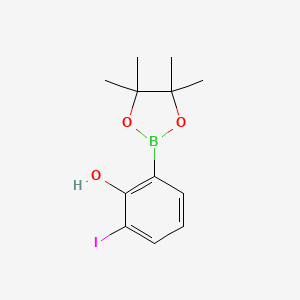
![5H-Pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14843980.png)

